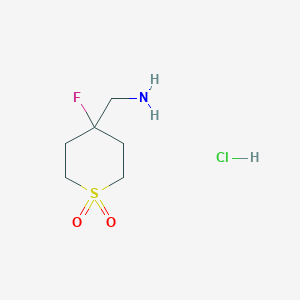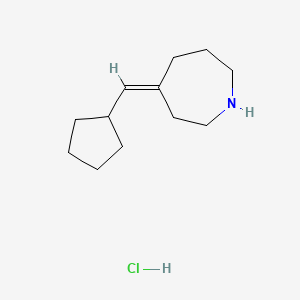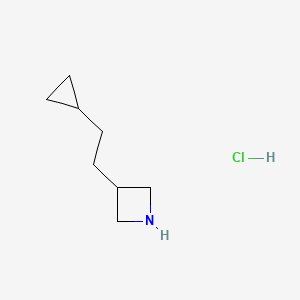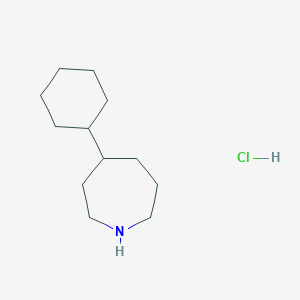![molecular formula C10H10N2O2 B1485367 (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid CAS No. 2098158-41-7](/img/structure/B1485367.png)
(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid
Descripción general
Descripción
(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, also known as 2E-but-3-ynoic acid or 2E-B3Y, is an organic compound belonging to the class of pyrazole derivatives. It is a colorless solid that is soluble in organic solvents. Its chemical properties make it a useful intermediate in organic synthesis. In recent years, 2E-B3Y has been the subject of much scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthesis and Potential Applications
The chemical compound (2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid, while not directly mentioned in available literature, is structurally related to a class of compounds that have been extensively researched for their potential applications in various fields, including medicinal chemistry and material science. The synthesis and applications of compounds with similar structural features, such as pyrazole derivatives and their potential for antimicrobial, anti-inflammatory, and catalytic activities, are discussed below.
Antimicrobial and Anti-inflammatory Activities : Derivatives of 1H-pyrazol-4-yl-2-oxo-but-3-enoic acid and ethyl 4-hydroxy-1H-pyrazole-3-carboxylates have shown potential antimicrobial and antiinflammatory activities. A study highlighted the in vitro antibacterial activity of one compound and in vivo antiinflammatory potency in rats for two compounds, suggesting the therapeutic potential of pyrazole derivatives in medical applications (Farghaly et al., 2001).
Catalytic Applications and Polymerization : The compound has similarities to pyrazole derivatives used as catalysts for the copolymerization of CO2 and cyclohexene oxide, indicating potential environmental applications in reducing CO2 emissions and producing valuable polymeric materials. A study demonstrated that pyrazolyl compounds when reacted with zinc(II) acetate and dinitrobenzoic acid formed complexes active in forming poly(cyclohexene carbonate) under solvent-free conditions, showcasing their role in sustainable chemistry (Matiwane et al., 2020).
Angiotensin Converting Enzyme (ACE) Inhibition : Research into novel 2-butyl-4-chloro-1-methylimidazole embedded aryl and heteroaryl derived chalcones and pyrazoles showed ACE inhibitory activity. This suggests the compound's structural relatives could potentially serve as leads for the development of new antihypertensive agents (Kantevari et al., 2011).
Synthesis and Structural Analysis : Studies have also focused on the synthesis, crystal structure, and computational analysis of pyrazole derivatives, providing insights into their chemical behavior and potential for further modifications to enhance their biological or catalytic activities. For example, the synthesis and structural analysis of 1-(6-chloro-pyridin-2-yl)-5-hydroxy-1H-pyrazole-3-carboxylic acid methyl ester and its analogs offer a foundation for understanding the reactivity and interactions of such compounds (Shen et al., 2012).
Propiedades
IUPAC Name |
(E)-3-(1-but-3-ynylpyrazol-4-yl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-2-3-6-12-8-9(7-11-12)4-5-10(13)14/h1,4-5,7-8H,3,6H2,(H,13,14)/b5-4+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTYXMBOOGGKRKK-SNAWJCMRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCN1C=C(C=N1)C=CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#CCCN1C=C(C=N1)/C=C/C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-[1-(but-3-yn-1-yl)-1H-pyrazol-4-yl]prop-2-enoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(1-Piperidinyl)octahydrocyclopenta[c]pyrrole dihydrochloride](/img/structure/B1485284.png)
![4-[(Pyridin-2-yl)methyl]-1,4-diazepan-5-one dihydrochloride](/img/structure/B1485285.png)
![1-[(1-Fluoro-4-methylcyclohexyl)methyl]piperazine dihydrochloride](/img/structure/B1485286.png)


![4-[(Oxolan-2-yl)methyl]azepane hydrochloride](/img/structure/B1485291.png)
![4-[(2-Fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B1485294.png)
![4-Methoxy-octahydrocyclopenta[c]pyrrole hydrochloride](/img/structure/B1485295.png)

![(3Z)-3-[(oxan-4-yl)methylidene]pyrrolidine hydrochloride](/img/structure/B1485298.png)



